molecular formula C14H23NO4 B1487209 (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid CAS No. 2231666-04-7

(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid

Cat. No.: B1487209
CAS No.: 2231666-04-7
M. Wt: 269.34 g/mol
InChI Key: ARFRUVZCVQOMQS-XIRUVYRFSA-N
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Description

The compound “(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid” is a complex organic molecule. It contains a bicyclo[1.1.1]pentane (BCP) core, which is a bioisostere that can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . The BCP core has been incorporated into the structure of various drugs, such as the anti-inflammatory drug Flurbiprofen .


Synthesis Analysis

The synthesis of BCP derivatives is a significant challenge from a synthetic point of view . A new approach for the installation of the BCP unit on the xanthate moiety by means of a radical exchange process has been presented . Additionally, a continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatized into various BCP species .


Molecular Structure Analysis

The molecular structure of BCP derivatives, including “this compound”, is complex due to the presence of the BCP core . The BCP core is a unique structural motif that can influence the properties of the overall molecule .


Chemical Reactions Analysis

The chemical reactions involving BCP derivatives are complex and can involve radical exchange processes . These reactions are crucial for the installation of the BCP unit into a chemical entity .


Physical and Chemical Properties Analysis

The physico-chemical properties of BCP derivatives have been studied . The BCP core can influence these properties, which can affect the drug’s bioavailability and efficacy .

Future Directions

The future directions in the research and development of BCP derivatives, including “(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid”, could involve the development of more efficient synthesis methods , the exploration of other bioisosteric replacements , and the incorporation of the BCP core into other drug structures .

Properties

IUPAC Name

(2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15(4)10(11(16)17)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,16,17)/t9?,10-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFRUVZCVQOMQS-XIRUVYRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC12CC(C1)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC12CC(C1)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid
Reactant of Route 2
(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid
Reactant of Route 5
(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid
Reactant of Route 6
(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid

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